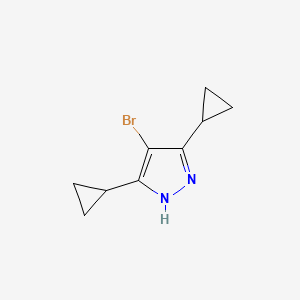![molecular formula C35H70N2O3 B12093734 1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea, also known as C6-urea-ceramide, is an organic compound with the molecular formula C25H50N2O3 and a molecular weight of 426.68 g/mol . It is a long-chain fatty acid compound that plays a significant role in cellular signaling, apoptosis, and inflammatory responses .
准备方法
. it is known that this compound is typically synthesized in a laboratory setting under controlled conditions. Industrial production methods for this compound are also not widely reported, indicating that it may be primarily used for research purposes rather than large-scale industrial applications .
化学反应分析
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the hydroxyl and urea functional groups .
科学研究应用
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the behavior of long-chain fatty acids and their derivatives . In biology, it plays a role in cellular signaling pathways and is involved in processes such as apoptosis and autophagy . In medicine, it has been studied for its potential therapeutic effects, including its ability to decrease the viability of human colon cancer cell lines and enhance apoptosis and autophagic flux .
作用机制
The mechanism of action of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea involves its role as an inhibitor of N-acylsphingosine amidohydrolase 1 (ASAH2) . By inhibiting ASAH2, this compound helps to decrease the viability of human colon cancer cell lines and enhances apoptosis and autophagic flux . The molecular targets and pathways involved in its mechanism of action include the modulation of sphingolipid metabolism and the regulation of cellular signaling pathways related to apoptosis and autophagy .
相似化合物的比较
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea is similar to other ceramide compounds, such as C16-urea-ceramide and C18-urea-ceramide . These compounds share similar structural features and biological activities, but they differ in the length of their fatty acid chains and specific functional groups . The uniqueness of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N’-hexadecane-urea lies in its specific molecular structure, which allows it to interact with cellular targets in a distinct manner compared to other ceramide compounds .
属性
分子式 |
C35H70N2O3 |
|---|---|
分子量 |
566.9 g/mol |
IUPAC 名称 |
1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea |
InChI |
InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)/b30-28+ |
InChI 键 |
JQSYZQHPVKHGHT-SJCQXOIGSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)



![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)

